molecular formula C18H25N3O6S B053472 Karnamicin A3 CAS No. 122535-50-6

Karnamicin A3

Cat. No.: B053472
CAS No.: 122535-50-6
M. Wt: 411.5 g/mol
InChI Key: SLGIYKKQFKFKME-UHFFFAOYSA-N
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Description

Karnamicin A3 is a useful research compound. Its molecular formula is C18H25N3O6S and its molecular weight is 411.5 g/mol. The purity is usually 95%.
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Properties

CAS No.

122535-50-6

Molecular Formula

C18H25N3O6S

Molecular Weight

411.5 g/mol

IUPAC Name

6-[2-(1,5-dihydroxy-5-methylhexyl)-1,3-thiazol-4-yl]-3-hydroxy-4,5-dimethoxypyridine-2-carboxamide

InChI

InChI=1S/C18H25N3O6S/c1-18(2,25)7-5-6-10(22)17-20-9(8-28-17)11-14(26-3)15(27-4)13(23)12(21-11)16(19)24/h8,10,22-23,25H,5-7H2,1-4H3,(H2,19,24)

InChI Key

SLGIYKKQFKFKME-UHFFFAOYSA-N

SMILES

CC(C)(CCCC(C1=NC(=CS1)C2=C(C(=C(C(=N2)C(=O)N)O)OC)OC)O)O

Canonical SMILES

CC(C)(CCCC(C1=NC(=CS1)C2=C(C(=C(C(=N2)C(=O)N)O)OC)OC)O)O

Origin of Product

United States

Q & A

Q. What are the standard methods for isolating and purifying Karnamicin A3 from microbial sources?

To isolate this compound, researchers typically use fermentation of the producing strain (e.g., Streptomyces species) under optimized conditions (pH, temperature, aeration). Crude extracts are then subjected to solvent partitioning (e.g., ethyl acetate for secondary metabolites) followed by chromatographic techniques like HPLC or size-exclusion chromatography. Purity is confirmed via NMR and high-resolution mass spectrometry (HRMS), with quantification using calibrated standards .

Q. How is the structural elucidation of this compound validated, and what analytical techniques are critical?

Structural validation requires a combination of spectroscopic methods:

  • NMR (1D/2D experiments like COSY, HSQC, HMBC) to establish connectivity and stereochemistry.
  • HRMS for molecular formula confirmation.
  • X-ray crystallography (if crystals are obtainable) for absolute configuration. Discrepancies in spectral data should be resolved by repeating experiments under controlled conditions (e.g., solvent, temperature) and comparing with literature .

Q. What in vitro assays are commonly used to assess this compound’s antibacterial activity?

Standard assays include:

  • Broth microdilution (MIC/MBC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) pathogens.
  • Time-kill kinetics to evaluate bactericidal vs. bacteriostatic effects.
  • Synergy testing with other antibiotics using checkerboard assays. Controls must include reference strains (e.g., ATCC standards) and solvent-only blanks to rule out artifacts .

Advanced Research Questions

Q. How can researchers design experiments to investigate this compound’s molecular target in multidrug-resistant pathogens?

A multi-omics approach is recommended:

  • Transcriptomics : RNA-seq to identify differentially expressed genes post-treatment.
  • Proteomics : Affinity chromatography with this compound-linked beads to capture binding partners.
  • Metabolomics : NMR-based flux analysis to detect disrupted metabolic pathways. Target validation requires genetic knockout/complementation studies and in vitro binding assays (e.g., surface plasmon resonance) .

Q. What experimental strategies address contradictory reports on this compound’s cytotoxicity in eukaryotic cell lines?

Key steps include:

  • Standardizing protocols : Uniform cell lines (e.g., HEK293 vs. HeLa), passage numbers, and culture conditions.
  • Purity verification : HPLC-UV/HRMS to confirm compound integrity.
  • Mechanistic assays : Compare apoptosis (Annexin V/PI staining) vs. necrosis (LDH release) pathways. Statistical meta-analysis of published data can identify confounding variables (e.g., serum concentration in media) .

Q. How should researchers optimize the total synthesis of this compound to improve yield and scalability?

Retrosynthetic analysis should prioritize convergent routes:

  • Modular synthesis : Separate synthesis of glycoside and polyketide moieties.
  • Catalytic asymmetric steps : Use chiral catalysts (e.g., Jacobsen’s catalyst) for stereocontrol.
  • Green chemistry : Replace toxic solvents (e.g., DCM) with cyclopentyl methyl ether (CPME). Process optimization via Design of Experiments (DoE) can identify critical parameters (e.g., temperature, stoichiometry) .

Q. What methodologies are effective for studying this compound resistance development in bacterial populations?

Resistance studies involve:

  • Serial passage assays : Expose bacteria to sub-MIC doses over 20–30 generations.
  • Genomic sequencing : Identify mutations in putative target genes (e.g., rRNA methyltransferases).
  • Fitness cost analysis : Compare growth rates of resistant vs. wild-type strains in absence of drug. Cross-resistance profiling against other antibiotics is critical to assess clinical relevance .

Data Analysis and Contradiction Resolution

Q. How can conflicting bioactivity data for this compound across research groups be systematically resolved?

  • Reproducibility checks : Independent replication in ≥3 labs with shared protocols.
  • Data harmonization : Use standardized metrics (e.g., IC₅₀ vs. EC₅₀) and adjust for batch effects.
  • Public datasets : Deposit raw data in repositories like ChEMBL for cross-validation .

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound studies?

  • Non-linear regression : Fit data to Hill or log-logistic models (software: GraphPad Prism, R drc package).
  • Outlier detection : Apply Grubbs’ test or robust regression (e.g., MM-estimators).
  • Uncertainty quantification : Report 95% confidence intervals for EC₅₀ values .

Q. How should researchers prioritize follow-up studies when this compound shows off-target effects in phenotypic screens?

Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant):

  • Use CRISPR-Cas9 screening to validate off-targets.
  • Compare phenotypic outcomes with known off-target inhibitors.
  • Prioritize targets with therapeutic potential (e.g., anti-biofilm activity) .

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